7-bromo-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE: is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with 2-aminobenzonitrile in the presence of a base to form the intermediate chromeno[2,3-d]pyrimidine. This intermediate is then brominated using bromine or a brominating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the proliferation of cancer cells. The presence of the bromine and hydroxyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-CHLORO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: The presence of the bromine atom in 7-BROMO-2-(2-HYDROXYPHENYL)-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-4-ONE provides it with unique reactivity and binding properties compared to its analogues. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H11BrN2O3 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
7-bromo-2-(2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11BrN2O3/c18-10-5-6-14-9(7-10)8-12-16(22)19-15(20-17(12)23-14)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,22) |
InChI Key |
NMNUBGYCPOEBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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